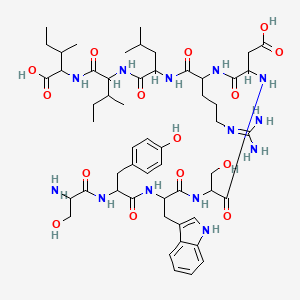

Sodium ((2R,3S,4R,5R)-5-(2-amino-6-thioxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate

Vue d'ensemble

Description

Thiopurine metabolite, blocking activation of GTPase Rac1 in T lymphocytes; High Quality Biochemicals for Research Uses

Applications De Recherche Scientifique

1. Pharmacokinetics and Metabolism

A study by Jia et al. (2016) focused on the pharmacokinetics of IMM-H007, a compound related to the subject molecule, and its major metabolites in hamsters. The research highlights the methods for quantifying these substances and their applications in studying drug metabolism.

2. Synthesis of Nucleosides

Research by Hřebabecký et al. (2006) explores the synthesis of novel nucleosides derived from compounds structurally similar to the subject molecule. This study contributes to understanding the synthesis pathways of complex nucleosides.

3. Structural Analysis

A study on the structures of lasalocid sodium salts by Shui & Eggleston (1995) provides insights into the molecular arrangement and coordination spheres of similar sodium-based compounds.

4. Synthesis of Nucleotide Analogs

Research by Janeba et al. (2000) involves the synthesis of nucleotide analogs using processes similar to those that might be used for the subject compound, highlighting the methodologies in synthetic chemistry.

5. Probing Adenylyl Cyclases

A study by Emmrich et al. (2010) discusses the synthesis of a stable ATP analog, which is relevant to the study of compounds like the subject molecule in probing the function of adenylyl cyclases.

6. Pesticidal Activity

Eliazyan et al. (2013) investigated the synthesis of thiazole derivatives, structurally related to the subject compound, and their potential pesticidal activity, as documented in their study here.

7. Synthesis of Novel Compounds

The synthesis of novel compounds like Sheng-jin (2007) explores methods that could be applied to the synthesis of similar complex sodium compounds.

8. Antiviral Activity

The synthesis and antiviral activity of pyrazolo[3,4-d]pyrimidine analogues, as studied by Saxena et al. (1990), provide insights into the potential therapeutic applications of structurally related compounds.

9. Antibacterial and Surface Activity

Research by El-Sayed (2006) on 1,2,4-triazole derivatives shows the antibacterial and surface activities of compounds related to the subject molecule.

10. Synthesis of Purine Nucleosides

The synthesis of biologically significant purine nucleosides, as reported by Hanna et al. (1988), is relevant to the study of similar sodium-based purine compounds.

11. Crystal Structure Analysis

Haines & Hughes (2018) analyzed the crystal structure of sodium d-mannit-1-ylsulfonate, offering insights into the structural aspects of similar sodium-based compounds, as seen in their study here.

12. Synthesis of Carbapenem Antibiotic

Williams et al. (2005) detailed a practical synthesis of the carbapenem antibiotic ertapenem sodium, which can provide insights into the synthesis processes for structurally related sodium compounds. Their study can be accessed here.

Propriétés

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7PS.2Na/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;;/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCOFDYIRHRQLK-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)NC(=NC2=S)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)

![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)